6,7,4'-Trihydroxyisoflavone is a significant metabolite derived from daidzein, a naturally occurring isoflavone predominantly found in soybeans. This compound is recognized for its diverse biological activities, including antioxidant, anti-inflammatory, and potential anti-cancer properties. Its structural features and pharmacological effects have garnered attention in both nutritional and pharmaceutical research.
6,7,4'-Trihydroxyisoflavone is primarily sourced from soy products where daidzein is metabolized through various biochemical pathways. It belongs to the class of compounds known as isoflavones, which are polyphenolic compounds characterized by their phenolic structures. Isoflavones are classified as phytoestrogens due to their ability to mimic estrogen in the body, contributing to various health benefits associated with plant-based diets.
The synthesis of 6,7,4'-Trihydroxyisoflavone can be achieved through bioconversion processes involving specific cytochrome P450 enzymes such as CYP1A1, CYP1A2, and CYP1B1. These enzymes facilitate the hydroxylation of daidzein, leading to the formation of 6,7,4'-Trihydroxyisoflavone.
In laboratory settings, enzymatic conversion can be optimized by adjusting parameters such as substrate concentration, enzyme activity, and reaction time to maximize yield. Additionally, chemical synthesis routes may also be explored using organic synthesis techniques that involve multiple steps of functional group transformations.
The molecular structure of 6,7,4'-Trihydroxyisoflavone features three hydroxyl groups located at the 6th, 7th, and 4' positions on the isoflavone backbone. This configuration contributes to its biological activity and solubility properties.
6,7,4'-Trihydroxyisoflavone participates in various chemical reactions typical of phenolic compounds. These include oxidation-reduction reactions and complexation with metal ions.
The compound has shown reactivity towards free radicals due to its hydroxyl groups, making it a potent antioxidant. Its interactions can be analyzed using spectroscopic methods such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC) for quantification and characterization.
The mechanism by which 6,7,4'-Trihydroxyisoflavone exerts its biological effects involves modulation of signaling pathways related to oxidative stress and inflammation. It has been shown to inhibit matrix metalloproteinase-1 expression by directly interacting with protein kinase C alpha in skin cells exposed to ultraviolet radiation.
Studies indicate that pretreatment with 6,7,4'-Trihydroxyisoflavone significantly reduces cell death and inflammatory responses in neuronal cells exposed to neurotoxic agents like 6-hydroxydopamine. This suggests a protective role against oxidative damage.
6,7,4'-Trihydroxyisoflavone has potential applications in various fields:
6,7,4′-Trihydroxyisoflavone (THIF; IUPAC: 6,7-Dihydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one) is a hydroxylated isoflavonoid derivative with the molecular formula C₁₅H₁₀O₅ and a molecular weight of 270.24 g/mol. Its crystalline structure features three phenolic hydroxyl groups at positions 6, 7 (A-ring), and 4′ (B-ring), which govern its polarity, solubility, and reactivity. THIF’s melting point exceeds 280°C, indicative of high thermal stability, and its predicted boiling point is 587.1°C ± 50.0°C. The compound exhibits pH-dependent solubility: it is sparingly soluble in aqueous buffers but dissolves readily in polar organic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol. Experimental log P values (∼2.17) suggest moderate lipophilicity, which influences its cellular uptake and bioavailability. The acid dissociation constants (pKa) of its hydroxyl groups are approximately 6.85, enabling ionization under physiological conditions [4] [7].
Table 1: Physicochemical Properties of 6,7,4′-Trihydroxyisoflavone
Property | Value | Method/Notes |
---|---|---|
Molecular Formula | C₁₅H₁₀O₅ | Confirmed by mass spectrometry |
Molecular Weight | 270.24 g/mol | PubChem CID 5284649 |
CAS Registry Number | 17817-31-1 | ChemicalBook CB8397160 |
Melting Point | >280°C | Decomposition observed |
Solubility | Soluble in DMSO, DMF, ethanol; insoluble in water | Experimental data (ChemFaces) |
Predicted log P | 2.17 | Lipophilicity estimate |
pKa | 6.85 ± 0.20 | Ionization of phenolic hydroxyl groups |
THIF is a hepatic cytochrome P450 (CYP)-mediated metabolite of daidzein, a foundational soy isoflavone. The biotransformation involves regioselective hydroxylation at the C6 position of daidzein’s A-ring, catalyzed predominantly by the CYP1A2 isoform in humans. This enzymatic conversion proceeds via an epoxide intermediate, followed by a NIH shift mechanism to stabilize the aromatic system. Kinetic studies reveal that CYP1A2 exhibits a Km of ∼38 μM and Vmax of 1.2 nmol/min/nmol P450 for daidzein hydroxylation, indicating moderate substrate affinity. Notably, interspecies variations exist: murine models show higher THIF yields than primates due to differential CYP1A2 expression. Post-hydroxylation, THIF undergoes phase II metabolism (glucuronidation/sulfation) in the liver, generating water-soluble conjugates excreted via urine or bile. Unconjugated THIF detected in plasma suggests partial deconjugation in target tissues [2] [5] [9].
Table 2: Biotransformation Efficiency of Daidzein to THIF Across Species
Species | Primary CYP Isoform | Conversion Rate (%) | Tissue Distribution |
---|---|---|---|
Human | CYP1A2 | 12–18% | Liver > kidney > intestine |
Mouse | CYP1A2 | 25–32% | Liver > lung > skin |
Rat | CYP1A1/1A2 | 15–22% | Liver > plasma > adipose |
THIF can be synthesized through three primary routes:
THIF’s stability is pH-dependent: it remains intact for 24 hours in neutral buffers (pH 7.4) but degrades rapidly under alkaline conditions (pH >8.0) via quinone formation. In cell culture media, its half-life is 8–10 hours due to auto-oxidation. Light exposure accelerates decomposition, necessitating storage at –20°C under inert gas [4] [7].
Table 3: Stability Profile of THIF Under Physiological Conditions
Condition | Half-Life | Degradation Products | Stabilization Strategy |
---|---|---|---|
pH 7.4 (37°C) | 8–10 hours | Quinone derivatives | Antioxidants (e.g., ascorbate) |
pH 8.0 (37°C) | <2 hours | Polymerized quinones | pH-controlled formulations |
Cell Culture Media | 6–8 hours | 7,8,4′-Trihydroxyisoflavone (isomer) | Low-temperature incubation |
Human Plasma | 4–5 hours | Glucuronide/sulfate conjugates | N/A (rapid metabolism) |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1